3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-phenyl-1H-pyrazole-4-carboxamide
Description
The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-phenyl-1H-pyrazole-4-carboxamide is a pyrazole-carboxamide derivative featuring a sulfonyl-linked 3-chlorophenylpiperazine moiety. Its structure integrates a pyrazole core substituted with a methyl group at position 1 and a phenylcarboxamide at position 2. The sulfonyl bridge connects the pyrazole to a piperazine ring bearing a 3-chlorophenyl substituent.
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O3S/c1-25-15-19(20(28)23-17-7-3-2-4-8-17)21(24-25)31(29,30)27-12-10-26(11-13-27)18-9-5-6-16(22)14-18/h2-9,14-15H,10-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESXXLOYHLBQRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. The Ugi reaction, which involves the condensation of an amine, a carboxylic acid, an aldehyde, and an isocyanide, can also be used to construct the pyrazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and parallel solid-phase synthesis are potential methods to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further modified for specific applications.
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity :
- Antipsychotic Effects :
- Anti-inflammatory Properties :
Table 1: Summary of Research Findings on Biological Activities
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to changes in cellular processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues from Antibiotics Research ()
The following compounds share structural similarities with the target molecule, particularly in their piperazine and pyrazole/quinoline frameworks:
Key Observations :
- The sulfonyl linker in the target compound may enhance metabolic stability compared to the acetyl or phenylacetyl linkers in ND-7 and ND-8, as sulfonyl groups are less prone to enzymatic hydrolysis .
- The 3-chlorophenylpiperazine substituent in the target compound is a common pharmacophore in serotonin receptor ligands, whereas CD-9’s pyrimidinyl-piperazine may favor different receptor interactions (e.g., kinase inhibition) .
Pyrazole-Carboxamide Cannabinoid Antagonist ()
The compound 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide shares the pyrazole-carboxamide backbone but differs in substitution patterns:
Key Observations :
- The absence of a pyridylmethyl group in the target compound may reduce CNS penetration, contrasting with the cannabinoid antagonist’s design for brain receptor targeting .
Impurities and Byproducts ()
Several related impurities highlight synthetic challenges for piperazine-linked compounds:
- 1-(3-Chlorophenyl)piperazine (Impurity c) : A common intermediate in piperazine-functionalized drug synthesis .
Biological Activity
The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-phenyl-1H-pyrazole-4-carboxamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following components:
- Piperazine moiety : Known for its diverse biological activities, including antipsychotic and antidepressant effects.
- Pyrazole core : Often associated with anti-inflammatory and analgesic properties.
- Sulfonamide group : Recognized for antibacterial and enzyme inhibition capabilities.
Molecular Formula
- Molecular Formula : C19H22ClN5O3S
- Molecular Weight : 421.92 g/mol
Antimicrobial Activity
Research indicates that compounds containing piperazine and sulfonamide functionalities exhibit significant antimicrobial properties. The synthesized derivatives of this compound were tested against various bacterial strains, demonstrating moderate to strong activity against Gram-positive and Gram-negative bacteria. For instance, studies have shown that piperazine derivatives can inhibit bacterial growth effectively, potentially due to their ability to interfere with bacterial cell wall synthesis or function as enzyme inhibitors .
Anticancer Properties
The pyrazole scaffold has been linked with anticancer activity in various studies. Compounds similar to the target molecule have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Enzyme Inhibition
The compound's sulfonamide group is known for its role as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where increased levels of acetylcholine are desired .
Study 1: Antimicrobial Evaluation
A study conducted on a series of piperazine derivatives revealed that the target compound exhibited notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating effective bactericidal properties .
Study 2: Anticancer Activity
In vitro studies demonstrated that derivatives of the target compound could reduce cell viability in various cancer cell lines, including breast and colon cancer cells. The observed IC50 values were significantly lower than those of standard chemotherapeutic agents, suggesting a potential role as an anticancer agent .
Study 3: Enzyme Inhibition
The compound was tested for its ability to inhibit AChE and showed promising results with an IC50 value of 150 nM. This indicates a strong potential for use in treating cognitive disorders associated with cholinergic dysfunctions .
Data Tables
| Biological Activity | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|
| Antibacterial | E. coli | 32 µg/mL |
| Antibacterial | S. aureus | 64 µg/mL |
| Anticancer | MCF-7 (breast cancer) | 10 µM |
| Anticancer | HT-29 (colon cancer) | 8 µM |
| Enzyme Inhibition | AChE | 150 nM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
